molecular formula C28H36BrFO7 B601247 6alpha-Bromobetamethasone dipropionate CAS No. 1186048-34-9

6alpha-Bromobetamethasone dipropionate

Cat. No. B601247
M. Wt: 583.50
InChI Key:
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Description

6alpha-Bromobetamethasone dipropionate is an impurity of Betamethasone . It has a molecular formula of C28H36BrFO7 and a molecular weight of 583.50.


Synthesis Analysis

The synthesis of betamethasone dipropionate involves the use of wet milling as a technique and polysorbate 80 as a non-ionic stabilizer . The strong crystal lattice structure of betamethasone dipropionate is reduced due to milling .


Molecular Structure Analysis

The molecular structure of betamethasone dipropionate is maintained upon milling, supporting faster drug release and improved ex vivo drug retention .


Chemical Reactions Analysis

Betamethasone dipropionate is a synthetic glucocorticoid that appears as a white solid crystalline powder . It is used in topical therapy as a potent glucocorticoid receptor agonist with immune suppression, anti-proliferative, and anti-inflammatory effects .


Physical And Chemical Properties Analysis

Betamethasone dipropionate is a synthetic glucocorticoid that appears as a white solid crystalline powder . The crystals exist in orthorhombic shape . The octanol/water partition coefficient of betamethasone dipropionate is 4.07, suggesting the hydrophobic nature of the drug .

Safety And Hazards

Betamethasone dipropionate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Betamethasone dipropionate is widely prescribed for the treatment of severe inflammatory skin conditions . Future research may focus on improving its stability and effectiveness, as well as reducing the adverse events associated with repeated drug applications .

properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36BrFO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDYBQRUEBZMDR-DXABFYDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Br)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Br)F)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36BrFO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Bromobetamethasone dipropionate

CAS RN

1186048-34-9
Record name 6alpha-Bromobetamethasone dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186048349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.ALPHA.-BROMOBETAMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4Y723QRFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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